1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol
Description
1-(2-Fluoro-5-iodo-phenyl)pent-4-en-1-ol is a halogenated aromatic alcohol featuring a pent-4-en-1-ol backbone substituted with a 2-fluoro-5-iodophenyl group. This compound combines a terminal alkene with electron-withdrawing halogens (F and I), making it valuable for synthetic applications, including cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry. Its synthesis likely involves palladium-catalyzed alkenylation or Mitsunobu reactions, as seen in structurally related alcohols (e.g., ).
Properties
Molecular Formula |
C11H12FIO |
|---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
1-(2-fluoro-5-iodophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H12FIO/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h2,5-7,11,14H,1,3-4H2 |
InChI Key |
YTLCALBHUWDDEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=C(C=CC(=C1)I)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following compounds share the pent-4-en-1-ol backbone but differ in aryl substituents:
Key Observations:
- Electron Effects : The 2-fluoro-5-iodophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to phenyl or 4-nitrophenyl analogs.
- Molecular Weight : Halogens (I, F) significantly increase molecular weight (308.11 vs. 162.23 for phenyl analog), impacting solubility and pharmacokinetics.
- Stereochemistry : The (E)-configuration in 5-phenylpent-4-en-1-ol improves regioselectivity in Heck reactions, whereas the target compound’s stereochemistry is unspecified.
Target Compound (Inferred):
Likely synthesized via:
Mitsunobu Reaction: Coupling pent-4-en-1-ol with 2-fluoro-5-iodophenol using DIAD/PPh₃ (similar to ).
Palladium-Catalyzed Alkenylation : Analogous to the synthesis of (E)-5-phenylpent-4-en-1-ol via redox-relay Heck reactions ().
Comparison with Analogs:
- Grignard Addition : 1-(1-Tosylindol-3-yl)pent-4-en-1-ol is prepared via Grignard reagents ().
- Weinreb Amide Route : (S)-1-(Furan-2-yl)pent-4-en-1-ol uses Weinreb ketone intermediates for stereocontrol (75% yield; ).
Physicochemical Properties
- Solubility: The iodo substituent increases hydrophobicity compared to non-halogenated analogs (e.g., (E)-5-phenylpent-4-en-1-ol).
- Spectroscopy :
- ¹H NMR : The terminal alkene (δ 5.0–5.8 ppm) and aryl protons (δ 6.5–8.0 ppm) are characteristic.
- ¹³C NMR : Iodo-substituted carbons resonate at δ 90–100 ppm.
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